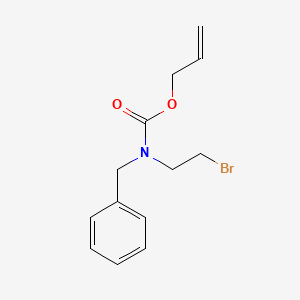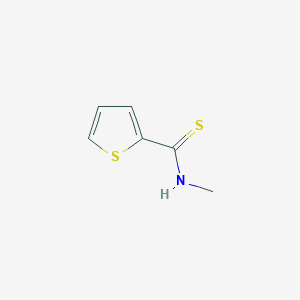
2-Thiophenecarbothioamide, N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarbothioamide, N-methyl- is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiocarbonyl group (C=S) attached to the thiophene ring and an N-methyl group attached to the nitrogen atom of the thiocarbonyl group
準備方法
The synthesis of 2-Thiophenecarbothioamide, N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with methylamine to yield 2-Thiophenecarbothioamide, N-methyl-. The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2-Thiophenecarbothioamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiocarbonyl group can yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Thiophenecarbothioamide, N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and other advanced materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of corrosion inhibitors and other specialty chemicals.
作用機序
The mechanism of action of 2-Thiophenecarbothioamide, N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic thiophene ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
2-Thiophenecarbothioamide, N-methyl- can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.
Thiophene-2-thiol: Contains a thiol group instead of a thiocarbonyl group, leading to different chemical reactivity and applications.
Thiophene-2-sulfonamide: Contains a sulfonamide group, which imparts different electronic properties and potential biological activities.
特性
CAS番号 |
107366-68-7 |
|---|---|
分子式 |
C6H7NS2 |
分子量 |
157.3 g/mol |
IUPAC名 |
N-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C6H7NS2/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) |
InChIキー |
VEZWEIFPWWYNBE-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
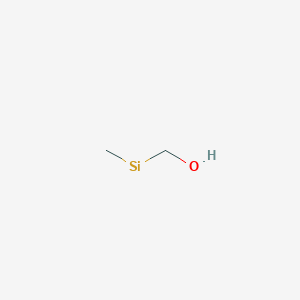
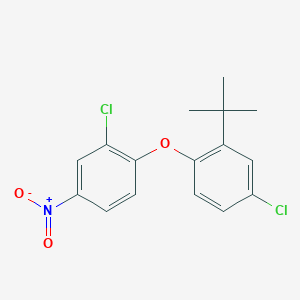
methyl}benzamide](/img/structure/B14324963.png)
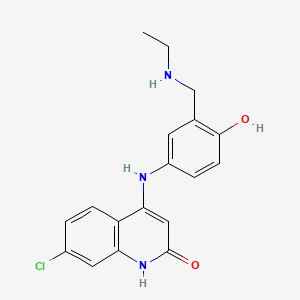
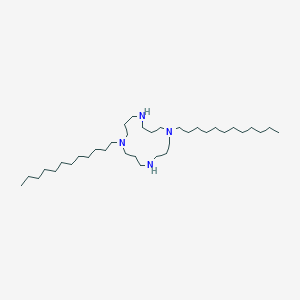
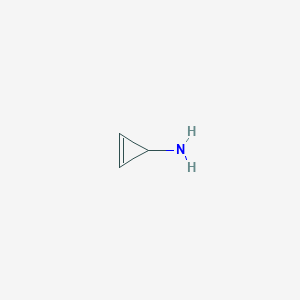
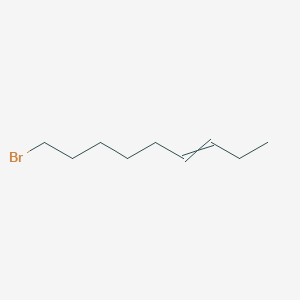
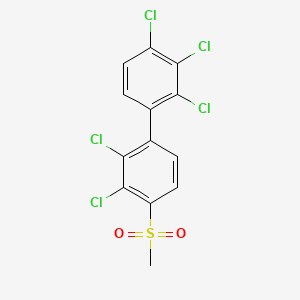
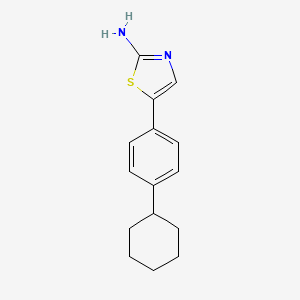
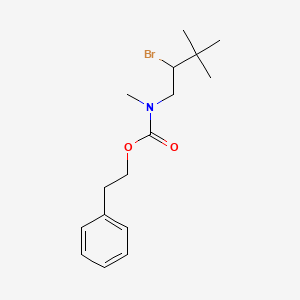

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
